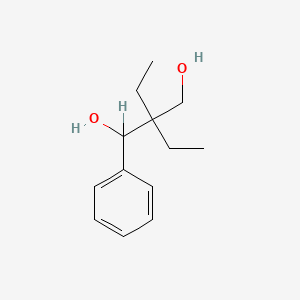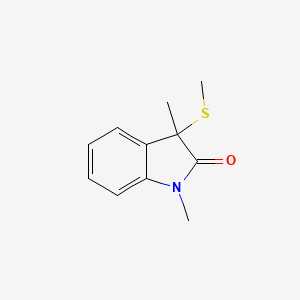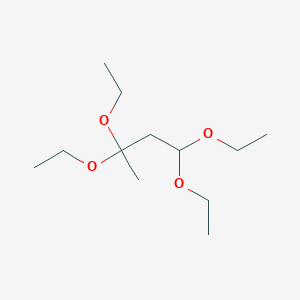
1,1,3,3-Tetraethoxybutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,3-Tetraethoxybutane: is an organic compound with the molecular formula C12H26O4 . It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetraethoxybutane can be synthesized through the reaction of butane-1,3-diol with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the tetraethoxy derivative.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous feeding of butane-1,3-diol and ethanol into a reactor equipped with an acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is distilled to achieve the required purity.
化学反応の分析
Types of Reactions: 1,1,3,3-Tetraethoxybutane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted butane derivatives.
科学的研究の応用
1,1,3,3-Tetraethoxybutane is used in several scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis for the preparation of complex molecules.
Biology: It is used in the study of biochemical pathways and enzyme reactions.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1,1,3,3-Tetraethoxybutane involves its ability to undergo various chemical transformations. Its molecular structure allows it to participate in oxidation, reduction, and substitution reactions, making it a versatile reagent. The ethoxy groups can be easily replaced or modified, enabling the compound to interact with different molecular targets and pathways.
類似化合物との比較
- 1,1,3,3-Tetramethoxypropane
- 1,1,3,3-Tetraethoxypropane
- 1,1,3,3-Tetramethoxybutane
Comparison: 1,1,3,3-Tetraethoxybutane is unique due to its specific ethoxy groups, which provide distinct reactivity compared to similar compounds like 1,1,3,3-Tetramethoxypropane. The presence of ethoxy groups makes it more suitable for certain reactions, particularly those requiring the introduction of ethyl groups. Its stability and reactivity profile also differ, making it a preferred choice in specific synthetic applications.
特性
CAS番号 |
41616-93-7 |
|---|---|
分子式 |
C12H26O4 |
分子量 |
234.33 g/mol |
IUPAC名 |
1,1,3,3-tetraethoxybutane |
InChI |
InChI=1S/C12H26O4/c1-6-13-11(14-7-2)10-12(5,15-8-3)16-9-4/h11H,6-10H2,1-5H3 |
InChIキー |
WZCHUCADTFEGJK-UHFFFAOYSA-N |
正規SMILES |
CCOC(CC(C)(OCC)OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13951843.png)


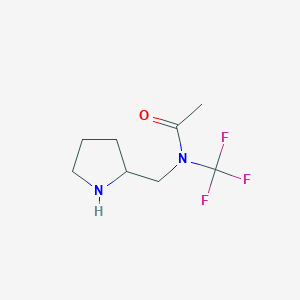

![1H-Thieno[3,2-e]benzimidazole, 4,5-dihydro-](/img/structure/B13951879.png)


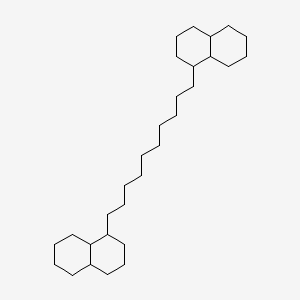

![2H-[1,3]thiazolo[5,4-g][1,4]benzothiazine](/img/structure/B13951914.png)
